molecular formula C5H6BrNOS B11897369 2-(2-Bromothiazol-5-yl)ethanol CAS No. 1206886-74-9

2-(2-Bromothiazol-5-yl)ethanol

Cat. No.: B11897369
CAS No.: 1206886-74-9
M. Wt: 208.08 g/mol
InChI Key: BSSNEWVLEDJPHR-UHFFFAOYSA-N
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Description

2-(2-Bromothiazol-5-yl)ethanol is a chemical compound with the molecular formula C5H6BrNOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 2-(2-Bromothiazol-5-yl)ethanol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromothiazol-5-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could yield various substituted thiazole derivatives .

Scientific Research Applications

2-(2-Bromothiazol-5-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromothiazol-5-yl)ethanol involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can affect the activity of enzymes and other proteins. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromothiazol-5-yl)ethanol is unique due to its specific combination of a bromine atom and an ethanol group on the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1206886-74-9

Molecular Formula

C5H6BrNOS

Molecular Weight

208.08 g/mol

IUPAC Name

2-(2-bromo-1,3-thiazol-5-yl)ethanol

InChI

InChI=1S/C5H6BrNOS/c6-5-7-3-4(9-5)1-2-8/h3,8H,1-2H2

InChI Key

BSSNEWVLEDJPHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Br)CCO

Origin of Product

United States

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